2-Nitro-3-pentanone
CAS No.: 13485-58-0
Cat. No.: VC20782761
Molecular Formula: C5H9NO3
Molecular Weight: 131.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13485-58-0 |
---|---|
Molecular Formula | C5H9NO3 |
Molecular Weight | 131.13 g/mol |
IUPAC Name | 2-nitropentan-3-one |
Standard InChI | InChI=1S/C5H9NO3/c1-3-5(7)4(2)6(8)9/h4H,3H2,1-2H3 |
Standard InChI Key | QKSLOOGJRHJRIJ-UHFFFAOYSA-N |
SMILES | CCC(=O)C(C)[N+](=O)[O-] |
Canonical SMILES | CCC(=O)C(C)[N+](=O)[O-] |
Introduction
2-Nitro-3-pentanone is a nitro-substituted ketone with the molecular formula . This compound combines the reactivity of a ketone group and a nitro group, making it useful in synthetic organic chemistry. Below is a structured overview of its characteristics, synthesis, and applications, derived from available research and analogous compounds.
Nitration of 3-Pentanone
3-Pentanone () can undergo nitration at the α-carbon using nitric acid () and sulfuric acid () as catalysts . The electron-withdrawing ketone group directs nitration to the adjacent carbon.
Nitroaldol Reaction
Ketones like 3-pentanone may react with nitromethane () in the presence of bases (e.g., ) to form β-nitro alcohols, which can be further dehydrated to nitro alkenes or reduced .
Reduction
Oxidation
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The ketone group may undergo oxidation to form carboxylic acids under strong conditions (e.g., ).
Substitution
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Nucleophilic attack at the nitro-bearing carbon is possible, though steric hindrance from the ethyl groups may limit reactivity.
Organic Synthesis
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Intermediate: Used in the preparation of amines, hydroxylamines, and heterocycles .
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Energetic Materials: Nitro groups contribute to high energy density, making derivatives potential candidates for explosives or propellants.
Case Study: Photoenzymatic Reduction
A study on analogous nitro ketones demonstrated enzymatic reduction using nitroreductases (e.g., BaNTR1) under LED light, achieving >95% conversion . This green chemistry approach could apply to 2-nitro-3-pentanone.
Enzyme | Substrate | Conversion Rate | Yield |
---|---|---|---|
BaNTR1 | Aliphatic nitroketones | ~99% | 97% |
Comparison with Analogues
Compound | Structure | Key Differences |
---|---|---|
3-Pentanone | Lacks nitro group; lower reactivity | |
2-Nitropropane | Shorter chain; different substitution |
Research Gaps and Future Directions
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Detailed thermodynamic data (e.g., melting/boiling points) are lacking.
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Applications in medicinal chemistry (e.g., antitumor activity) remain unexplored in published literature.
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